1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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Overview
Description
Pyrazoles and quinazolines are considered privileged scaffolds in medicinal chemistry . They are important heterocycles that possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse and complex. They can undergo various reactions such as condensation, cyclization, and multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles and quinazolines can be influenced by various factors such as the presence of substituents and the nature of the heterocyclic ring .
Scientific Research Applications
Synthesis and Imaging Applications
One study discusses the synthesis of a structurally related compound, aiming at developing PET (Positron Emission Tomography) imaging agents for IRAK4 enzyme in neuroinflammation. The synthesis process involved multiple steps, yielding the target tracer with high radiochemical purity and specific activity, indicating its potential application in neuroimaging research (Wang et al., 2018).
Chemical Synthesis and Characterization
Another study focused on the synthesis and analytical characterization of a 'research chemical', highlighting the importance of accurate structural identification and the potential bioactivity of such compounds. This underscores the critical role of synthetic chemistry in the discovery and development of new therapeutic agents or research tools (McLaughlin et al., 2016).
Antimicrobial Activity
Research on derivatives of pyranone, a compound structurally similar to the one , showed antimicrobial activity against various bacteria and fungi. This illustrates the potential of such compounds in developing new antimicrobial agents (Aytemir et al., 2003).
Chemical Modification and Biological Evaluation
Studies on the modification of pyrazole derivatives have shown the impact of structural changes on biological activity. For instance, novel pyrazole-carboxamide type synthetic cannabinoids have been synthesized and identified in illegal products, suggesting the compound's relevance in forensic toxicology and pharmacology research (Uchiyama et al., 2015).
Synthesis Techniques and Applications
The literature also includes examples of efficient synthetic techniques for creating variably substituted compounds, which could be applicable to the synthesis of "1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide" and exploring its applications in medicinal chemistry and drug discovery (Khan et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of pyrazoles and quinazolines involve the development of new synthetic protocols for the construction of these compounds aiming to improve the ecological impact of the classical schemes . They continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications .
properties
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-6-7(5-13-14)10-8(11(12)17)3-4-9(16)15(10)2/h5-6,8,10H,3-4H2,1-2H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRVXZUHVYCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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